molecular formula C28H31N5O5S B2995108 4-[4-(2-methoxyphenyl)piperazin-1-yl]-5-methyl-N-(3,4,5-trimethoxyphenyl)thieno[2,3-d]pyrimidine-6-carboxamide CAS No. 452087-75-1

4-[4-(2-methoxyphenyl)piperazin-1-yl]-5-methyl-N-(3,4,5-trimethoxyphenyl)thieno[2,3-d]pyrimidine-6-carboxamide

Cat. No. B2995108
M. Wt: 549.65
InChI Key: UMZUPYCVCKYHJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of thieno[2,3-d]pyrimidine, which is a heterocyclic compound . It also contains piperazine , a common moiety in pharmaceuticals, and methoxyphenyl groups, which are often seen in bioactive compounds .


Molecular Structure Analysis

The compound likely has a complex 3D structure due to the presence of the piperazine ring and multiple aromatic rings .


Chemical Reactions Analysis

The compound may undergo various chemical reactions typical for its functional groups. For example, the methoxy groups could potentially undergo demethylation under certain conditions .

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

The compound belongs to a class of chemicals that have been explored for their potential in synthesizing new heterocyclic compounds. For instance, Abu‐Hashem et al. (2020) described the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural products like visnagenone and khellinone, showcasing their anti-inflammatory and analgesic properties. These compounds were synthesized through reactions involving amino thiouracil, ethyl acetate, and various other reagents, leading to the creation of heterocyclic compounds with potential pharmaceutical applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Potential Pharmaceutical Applications

Several studies focus on the synthesis of compounds with similar structural features for their potential use in pharmaceutical applications. For instance, compounds with piperazine derivatives have been synthesized and evaluated for their antimicrobial activities. Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and tested them for antimicrobial activity, indicating the potential of these compounds in creating new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Exploration of Biological Activities

The exploration of biological activities of these compounds includes their potential as enzyme inhibitors, receptor ligands, or in drug discovery. Gao et al. (2008) synthesized carbon-11-labeled carboxamide derivatives as potential PET radioligands for imaging of dopamine D(3) receptors, demonstrating the application of these compounds in neuroimaging and the study of neurological disorders (Gao, Wang, Hutchins, & Zheng, 2008).

Safety And Hazards

The safety and hazards of this compound would need to be determined through experimental testing. As with any compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for this compound could include further studies to determine its potential uses. Given its structural components, it could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

4-[4-(2-methoxyphenyl)piperazin-1-yl]-5-methyl-N-(3,4,5-trimethoxyphenyl)thieno[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N5O5S/c1-17-23-26(33-12-10-32(11-13-33)19-8-6-7-9-20(19)35-2)29-16-30-28(23)39-25(17)27(34)31-18-14-21(36-3)24(38-5)22(15-18)37-4/h6-9,14-16H,10-13H2,1-5H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMZUPYCVCKYHJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)N3CCN(CC3)C4=CC=CC=C4OC)C(=O)NC5=CC(=C(C(=C5)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(2-methoxyphenyl)piperazin-1-yl]-5-methyl-N-(3,4,5-trimethoxyphenyl)thieno[2,3-d]pyrimidine-6-carboxamide

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